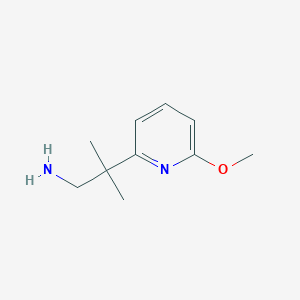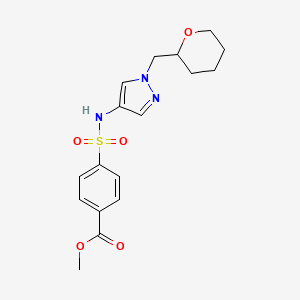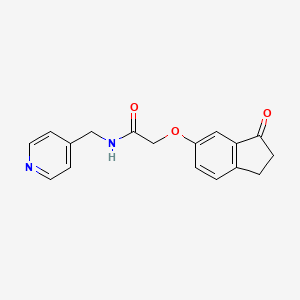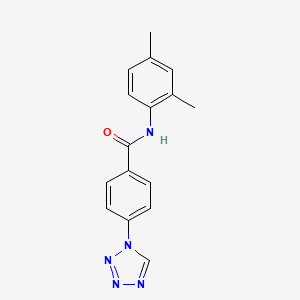
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPTB belongs to the class of tetrazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide may exert its biological effects by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been found to have various biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Moreover, it has been found to possess antimicrobial properties by inhibiting the growth of bacteria and fungi. Additionally, N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. Firstly, it is easy to synthesize, making it readily available for research purposes. Secondly, it has been found to possess a wide range of biological activities, making it a promising compound for further research. However, there are also some limitations to using N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide in lab experiments. For instance, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide research. Firstly, further studies are needed to elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Secondly, more research is needed to explore its potential as an anticancer agent, as well as its antimicrobial and anti-inflammatory properties. Moreover, there is a need to investigate the potential side effects of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide and its toxicity profile. Finally, there is a need to explore the potential of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,4-dimethylphenyl isocyanate with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then reacted with 4-aminobenzamide to yield N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide. The overall synthesis process is simple and efficient, making N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide a promising compound for further research.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been found to exhibit significant potential as a therapeutic agent for various diseases. In particular, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells. N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been found to possess antimicrobial activity against various strains of bacteria and fungi. Moreover, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-3-8-15(12(2)9-11)18-16(22)13-4-6-14(7-5-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSNJADNXIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2856879.png)
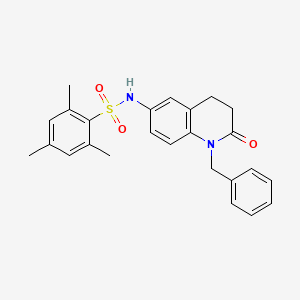
![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)
![N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2856882.png)
![2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2856883.png)

![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)
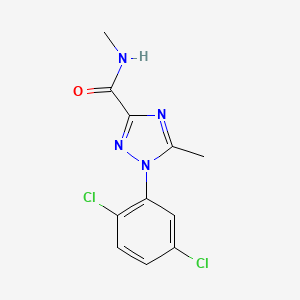
![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2856890.png)
![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)

